molecular formula C7H12N2O B13003830 Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one

Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one

Cat. No.: B13003830
M. Wt: 140.18 g/mol
InChI Key: QEQOYWOBYRWYNB-UHFFFAOYSA-N
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Description

Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a bicyclic amine featuring a fused pyrrolidine and piperidine ring system with a ketone group at the 6-position. This structure is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name

1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOYWOBYRWYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are common.

    Substitution: Halogenating agents or nucleophiles are often used.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Applications/Findings References
This compound Pyrrolo[3,4-c]pyridine Ketone at 6-position C₇H₁₀N₂O Potential intermediate for drug synthesis
Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine Pyrrolo[3,4-b]pyridine Phenylmethyl at 6-position C₁₄H₂₀N₂ Drug development candidate
Pyrazolylpyrrolo[3,4-c]pyrroles Pyrrolo[3,4-c]pyrrole Pyrazole substituents Varies Diastereoselective synthesis (yields 60–85%)
Quinolone derivative (Patent EP) Pyrrolo[3,4-b]pyridine fused with quinolone Fluorine, cyclopropyl, methoxy C₂₁H₂₃FN₃O₄ Antibacterial agent (broad-spectrum)

Structural and Functional Differences

  • This difference impacts solubility and bioavailability.
  • Synthetic Accessibility: Pyrazolylpyrrolo[3,4-c]pyrroles are synthesized via three-component reactions using α-amino acids, achieving high diastereoselectivity . In contrast, the quinolone derivative in the patent employs a multi-step process involving cyclopropanation and fluorination .
  • Pharmacological Relevance: The quinolone-linked pyrrolo[3,4-b]pyridine derivative demonstrates antibacterial activity, likely due to its DNA gyrase inhibition, whereas the phenylmethyl analog may serve as a scaffold for central nervous system (CNS) drugs due to its lipophilicity .

Physicochemical Properties

  • Polarity : The ketone group in this compound increases its polarity (logP ~0.5 estimated) compared to the phenylmethyl analog (logP ~3.2) .
  • Conformational Rigidity : Both [3,4-c] and [3,4-b] pyridine systems exhibit rigid bicyclic frameworks, but the position of the fused ring affects their binding to biological targets.

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